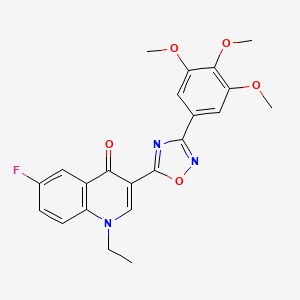![molecular formula C18H14ClN3O3S B2731323 methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318237-99-9](/img/structure/B2731323.png)
methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Biological Activity
A notable area of research involving the structural relatives of methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate encompasses the synthesis of novel compounds with potential biological activities. For instance, comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized, demonstrating synergistic effects in combination with temozolomide, a primary antitumor drug used in brain tumor chemotherapy (Kletskov et al., 2018). This indicates the potential for chemical derivatives of this compound to enhance the efficacy of existing cancer treatments through chemical modification and combination therapy.
Green Chemistry Approaches
Research has also focused on developing environmentally friendly synthetic methods for related compounds, such as the one-pot synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate derivatives. This method emphasizes operational simplicity, high yields, and the avoidance of toxic catalysts and hazardous solvents, showcasing the potential for green chemistry in the synthesis of complex molecules (Yadav et al., 2021).
Crystal Structure and Molecular Docking Studies
The crystal structure analysis and molecular docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have provided insights into their potential as COX-2 inhibitors. These studies help understand the molecular basis of drug-receptor interactions, guiding the design of more effective therapeutic agents (Al-Hourani et al., 2015).
Antimicrobial and Anticancer Properties
The exploration of novel pyrazoles for drug discovery has led to the synthesis of compounds with promising antioxidant, anti-breast cancer, and anti-inflammatory properties. Such studies are crucial for identifying new therapeutic agents with specific molecular targets, such as COX-2 and phosphoinositide-3-kinase, which play significant roles in inflammation and cancer (Thangarasu et al., 2019).
Material Science Applications
Beyond biomedical applications, research into the chemical synthesis of related compounds extends to materials science. For example, transparent polyimides with high refractive indices and small birefringences have been developed from thiophenyl-substituted benzidines, indicating the potential for applications in optoelectronics and advanced materials (Tapaswi et al., 2015).
Eigenschaften
IUPAC Name |
methyl 5-(4-chlorophenyl)sulfanyl-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-25-18(23)16-15(11-20-24)17(26-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-11,24H,1H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVCKFGCZSLAN-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NO)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731244.png)

![2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2731251.png)
![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)

![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)
![2-[1-[(1-Methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2731256.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2731258.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2731262.png)

